Cas no 59463-51-3 (2-(Tert-butoxy)acetonitrile)
2-(Tert-butoxy)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(tert-butoxy)acetonitrile
- t-butoxy(cyano)methane
- NE44550
- 2-[(2-methylpropan-2-yl)oxy]acetonitrile
- 2-(Tert-butoxy)acetonitrile
-
- Inchi: 1S/C6H11NO/c1-6(2,3)8-5-4-7/h5H2,1-3H3
- InChI Key: OQZSWZJDAMTZRM-UHFFFAOYSA-N
- SMILES: O(CC#N)C(C)(C)C
Computed Properties
- Exact Mass: 113.084063974 g/mol
- Monoisotopic Mass: 113.084063974 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 33
- Molecular Weight: 113.16
2-(Tert-butoxy)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-102438-0.05g |
2-(tert-butoxy)acetonitrile |
59463-51-3 | 95% | 0.05g |
$205.0 | 2023-10-28 | |
| Enamine | EN300-102438-0.1g |
2-(tert-butoxy)acetonitrile |
59463-51-3 | 95% | 0.1g |
$306.0 | 2023-10-28 | |
| Enamine | EN300-102438-0.25g |
2-(tert-butoxy)acetonitrile |
59463-51-3 | 95% | 0.25g |
$438.0 | 2023-10-28 | |
| Enamine | EN300-102438-0.5g |
2-(tert-butoxy)acetonitrile |
59463-51-3 | 95% | 0.5g |
$691.0 | 2023-10-28 | |
| Enamine | EN300-102438-1.0g |
2-(tert-butoxy)acetonitrile |
59463-51-3 | 95% | 1g |
$884.0 | 2023-05-26 | |
| Enamine | EN300-102438-2.5g |
2-(tert-butoxy)acetonitrile |
59463-51-3 | 95% | 2.5g |
$1735.0 | 2023-10-28 | |
| Enamine | EN300-102438-5.0g |
2-(tert-butoxy)acetonitrile |
59463-51-3 | 95% | 5g |
$2566.0 | 2023-05-26 | |
| Enamine | EN300-102438-10.0g |
2-(tert-butoxy)acetonitrile |
59463-51-3 | 95% | 10g |
$3807.0 | 2023-05-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300803-50mg |
2-(Tert-butoxy)acetonitrile |
59463-51-3 | 98% | 50mg |
¥5160.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300803-100mg |
2-(Tert-butoxy)acetonitrile |
59463-51-3 | 98% | 100mg |
¥6609.00 | 2024-05-07 |
2-(Tert-butoxy)acetonitrile Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(Tert-butoxy)acetonitrile
2-(Tert-butoxy)acetonitrile: A Comprehensive Overview
The compound 2-(tert-butoxy)acetonitrile, also known by its CAS number 59463-51-3, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a tert-butoxy group attached to an acetonitrile moiety. The tert-butoxy group, represented as (CH₃)₃CO-, contributes to the compound's stability and reactivity, while the acetonitrile group introduces nucleophilic properties that make it valuable in synthetic chemistry.
Recent studies have highlighted the importance of 2-(tert-butoxy)acetonitrile in the development of advanced materials and pharmaceuticals. Its ability to undergo various nucleophilic substitutions and additions makes it a key intermediate in the synthesis of complex molecules. For instance, researchers have utilized this compound in the preparation of biodegradable polymers, which have found applications in drug delivery systems and environmental-friendly packaging materials.
One of the most notable advancements involving 2-(tert-butoxy)acetonitrile is its role in click chemistry. This compound serves as an efficient precursor for the synthesis of azides and other reactive intermediates, enabling the rapid construction of diverse chemical libraries. Its compatibility with mild reaction conditions and high yields has made it a preferred choice in high-throughput screening processes.
In addition to its synthetic applications, 2-(tert-butoxy)acetonitrile has been explored for its potential in catalysis. Recent investigations have demonstrated that this compound can act as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes. Its ability to coordinate with metals such as palladium and copper has opened new avenues for asymmetric catalysis and cross-coupling reactions.
The physical properties of 2-(tert-butoxy)acetonitrile also contribute to its utility in various chemical processes. With a boiling point of approximately 105°C at standard pressure, this compound is suitable for reactions requiring moderate thermal conditions. Its solubility in common organic solvents like dichloromethane and THF further facilitates its use in solution-phase syntheses.
From an environmental perspective, studies on the degradation pathways of 2-(tert-butoxy)acetonitrile have shown that it undergoes hydrolysis under alkaline conditions to form tert-butanol and acetic acid. This information is crucial for assessing its environmental impact and ensuring safe handling practices in industrial settings.
In conclusion, 2-(tert-butoxy)acetonitrile (CAS No: 59463-51-3) is a multifaceted compound with wide-ranging applications in synthetic chemistry, materials science, and catalysis. Its unique structure, reactivity, and compatibility with modern synthetic methodologies make it an indispensable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its significance in the chemical landscape is expected to grow further.
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